![molecular formula C12H14O2 B2705961 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol CAS No. 1156345-22-0](/img/structure/B2705961.png)
1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to a phenyl ring, which is further connected to a propanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate, followed by reduction of the resulting intermediate . Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used as a corrosion inhibitor, solvent stabilizer, and electroplating brightener additive.
Mécanisme D'action
The mechanism by which 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol exerts its effects involves its interaction with various molecular targets. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets under UV light, making it useful in photochemical studies . Additionally, its structure enables it to participate in various chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol can be compared with similar compounds such as:
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: This compound has a similar structure but with an ethan-1-ol moiety instead of propan-1-ol.
1-Phenyl-2-propyn-1-ol: This compound features a phenyl ring attached to a propyn-1-ol group, lacking the additional propanol moiety.
4-(4-(Prop-2-yn-1-yloxy)phenyl)-1,2,4-triazolidine-3,5-dione: This compound includes a triazolidine-3,5-dione group, making it structurally distinct but functionally similar in some applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h1,5-8,12-13H,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNPHEQSIKBKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2705880.png)
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
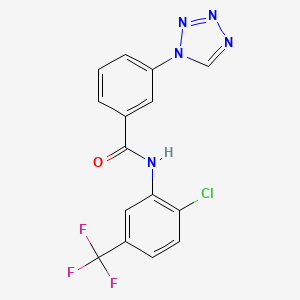
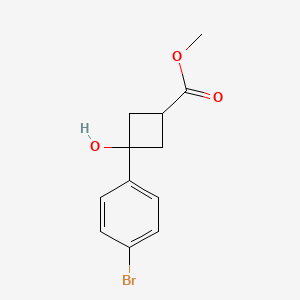
![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
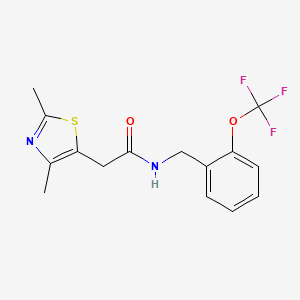
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)
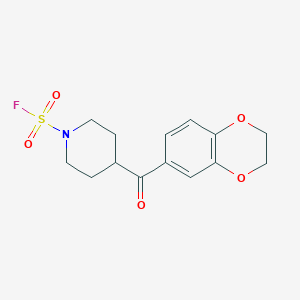
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)
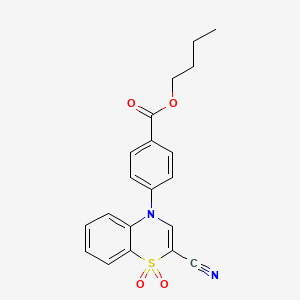
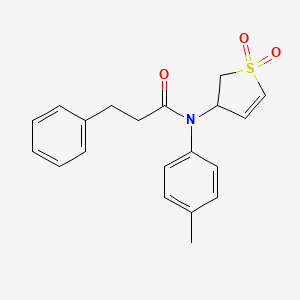
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE](/img/structure/B2705901.png)
